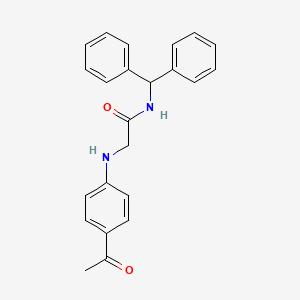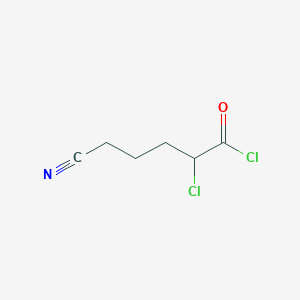
2-Chloro-5-cyanopentanoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-cyanopentanoyl chloride is an organic compound with the molecular formula C6H8ClNO It is a chlorinated derivative of pentanoyl chloride, featuring both a cyano group and a chloro group on the pentanoyl backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-cyanopentanoyl chloride typically involves the chlorination of 5-cyanopentanoyl chloride. One common method includes the reaction of 5-cyanopentanoyl chloride with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{5-Cyanopentanoyl chloride} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-5-cyanopentanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, it can hydrolyze to form 2-chloro-5-cyanopentanoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like ammonia (NH3) or primary amines under mild conditions.
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: LiAlH4 in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: Corresponding amides, esters, or thioesters.
Hydrolysis: 2-Chloro-5-cyanopentanoic acid.
Reduction: 2-Chloro-5-aminopentanoic acid.
Aplicaciones Científicas De Investigación
2-Chloro-5-cyanopentanoyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Potential precursor for the synthesis of bioactive molecules with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-cyanopentanoyl chloride primarily involves its reactivity towards nucleophiles. The chloro group is highly susceptible to nucleophilic attack, leading to the formation of various derivatives. The cyano group can participate in further chemical transformations, such as reduction or hydrolysis, to yield functionalized products.
Comparación Con Compuestos Similares
2-Chloro-5-bromopentanoyl chloride: Similar structure but with a bromine atom instead of a cyano group.
5-Cyanopentanoyl chloride: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.
2-Chloro-5-aminopentanoyl chloride: Contains an amino group instead of a cyano group, leading to different reactivity and applications.
Uniqueness: 2-Chloro-5-cyanopentanoyl chloride is unique due to the presence of both chloro and cyano groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C6H7Cl2NO |
|---|---|
Peso molecular |
180.03 g/mol |
Nombre IUPAC |
2-chloro-5-cyanopentanoyl chloride |
InChI |
InChI=1S/C6H7Cl2NO/c7-5(6(8)10)3-1-2-4-9/h5H,1-3H2 |
Clave InChI |
LNGIEOAAVBMHIO-UHFFFAOYSA-N |
SMILES canónico |
C(CC#N)CC(C(=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


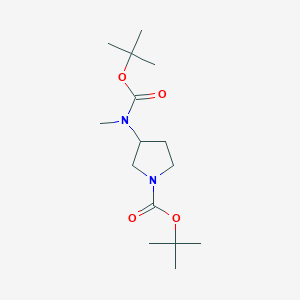
![2,5-Dimethyl-1H-benzo[d]imidazole-6-carbaldehyde](/img/structure/B12829943.png)

![3-(Difluoromethyl)-2,4,6,7-tetrahydropyrano[4,3-C]pyrazole](/img/structure/B12829964.png)
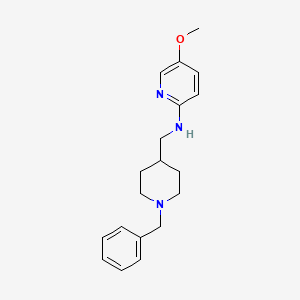
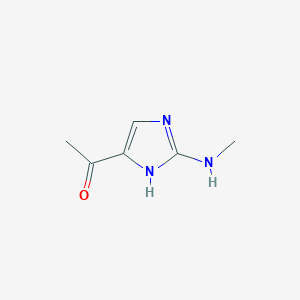
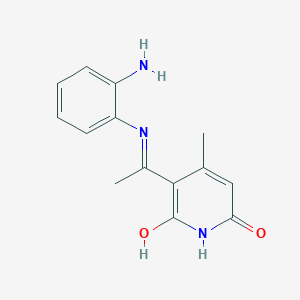
![2-Ethynylbenzo[d]oxazole](/img/structure/B12829992.png)
![2-Benzyl-2H-imidazo[1,5-a]quinolin-10-ium bromide](/img/structure/B12829997.png)
![N,N,2-trimethyl-1H-benzo[d]imidazol-4-amine](/img/structure/B12830011.png)

